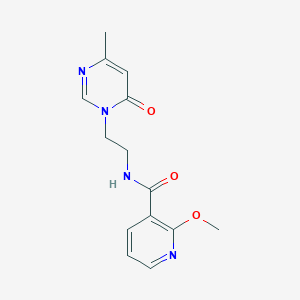
2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 290.33 g/mol
- CAS Number : 1260934-34-6
The compound features a methoxy group and a pyrimidine moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It was evaluated for cytotoxic activity against several human cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- DU145 (prostate carcinoma)
- HepG2 (liver carcinoma)
Table 1: Antitumor Activity of this compound
| Cell Line | Inhibition Rate (%) | IC₅₀ (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The compound demonstrated remarkable inhibition rates and lower IC₅₀ values compared to standard treatments such as Sunitinib, indicating its potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound exerts its antitumor effects involves:
- Cell Cycle Arrest : The compound induces apoptosis in HepG2 cells by arresting the cell cycle at the S phase.
- Mitochondrial Dysfunction : It alters the mitochondrial membrane potential, leading to the activation of apoptotic pathways.
- Regulation of Apoptotic Proteins : The treatment results in upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), culminating in caspase-3 activation .
Case Studies
A pivotal study investigated the effects of the compound on HepG2 cells, revealing that treatment with increasing concentrations led to significant changes in cell cycle distribution and apoptosis markers, confirming its role as a potent antitumor agent .
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-8-12(19)18(9-17-10)7-6-15-13(20)11-4-3-5-16-14(11)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUWXKFIXDNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














